molecular formula C19H18ClNO2 B12480277 1-[2-(benzyloxy)-5-chlorophenyl]-N-(furan-2-ylmethyl)methanamine

1-[2-(benzyloxy)-5-chlorophenyl]-N-(furan-2-ylmethyl)methanamine

Cat. No.: B12480277
M. Wt: 327.8 g/mol
InChI Key: GIMANNYKJMJJQA-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)-5-chlorophenyl]-N-(furan-2-ylmethyl)methanamine is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxy group, a chlorophenyl group, and a furan-2-ylmethyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(benzyloxy)-5-chlorophenyl]-N-(furan-2-ylmethyl)methanamine typically involves multiple steps, starting with the preparation of the benzyloxy and chlorophenyl intermediates. These intermediates are then coupled with furan-2-ylmethylamine under specific reaction conditions to form the final compound. Common reagents used in these reactions include bases like sodium hydride and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Benzyloxy)-5-chlorophenyl]-N-(furan-2-ylmethyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while substitution of the chlorine atom can produce various substituted derivatives.

Scientific Research Applications

1-[2-(benzyloxy)-5-chlorophenyl]-N-(furan-2-ylmethyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(benzyloxy)-5-chlorophenyl]-N-(furan-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(benzyloxy)-5-chlorophenyl]-N-(3-pyridinylmethyl)methanamine
  • 1-[2-(benzyloxy)-5-chlorophenyl]-N-(pyridin-3-ylmethyl)methanamine

Uniqueness

1-[2-(benzyloxy)-5-chlorophenyl]-N-(furan-2-ylmethyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18ClNO2

Molecular Weight

327.8 g/mol

IUPAC Name

N-[(5-chloro-2-phenylmethoxyphenyl)methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C19H18ClNO2/c20-17-8-9-19(23-14-15-5-2-1-3-6-15)16(11-17)12-21-13-18-7-4-10-22-18/h1-11,21H,12-14H2

InChI Key

GIMANNYKJMJJQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CNCC3=CC=CO3

Origin of Product

United States

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